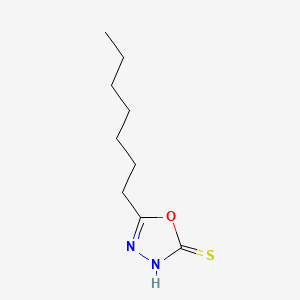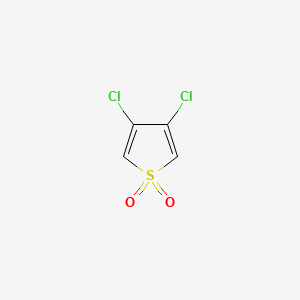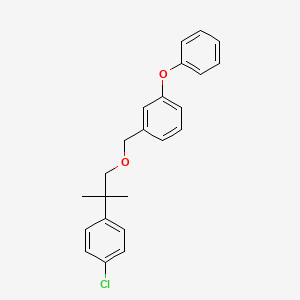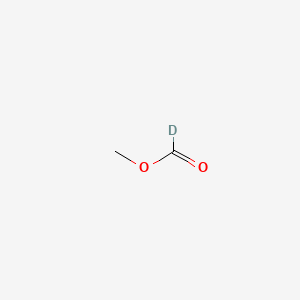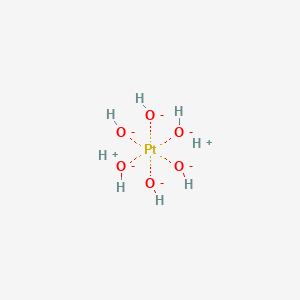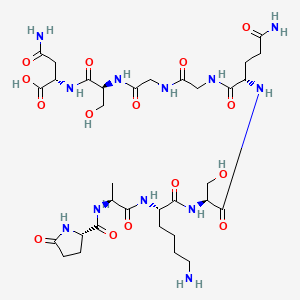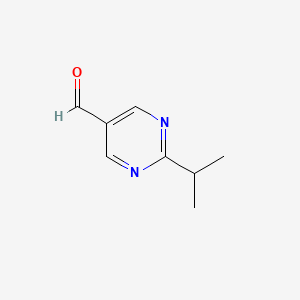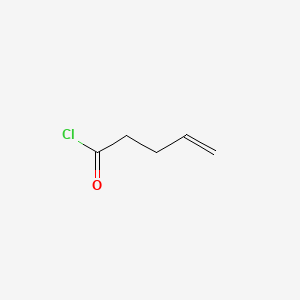
4-戊烯酰氯
描述
4-Pentenoyl chloride is an organic compound with the molecular formula C5H7ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a pentenoyl group attached to a chloride atom, making it a versatile reagent in various chemical reactions.
科学研究应用
4-Pentenoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including cyclic peptides and acyclic tripeptides
Biology: It is employed in the modification of biomolecules and the preparation of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science
作用机制
Target of Action
4-Pentenoyl chloride, with the chemical formula C5H7ClO, is a compound known for its applications in organic synthesis . This colorless liquid is characterized by its pentenoic acid and chlorine functional groups . It is commonly used as a reagent in various chemical reactions, offering a versatile platform for the introduction of pentenoic acid and chlorine moieties into different molecules .
Mode of Action
The specific mechanism of action of 4-Pentenoyl chloride in chemical synthesis depends on the reaction it is involved in . It is known to undergo reactions such as acylation, esterification, and nucleophilic substitution . As a compound with multiple applications, 4-Pentenoyl chloride plays a crucial role in the development of new compounds and the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of 4-Pentenoyl chloride’s action are largely dependent on the specific reactions it is involved in. For instance, it can be used in the preparation of D-pro-L-derived cyclic peptides, 4-pentenoylcobalt tricarbonyl, and N-4-pentenoyl-L-cysteine methyl ester .
Action Environment
The action, efficacy, and stability of 4-Pentenoyl chloride can be influenced by various environmental factors. For instance, it is known to be soluble in organic solvents but insoluble in water . .
生化分析
Biochemical Properties
It is known that 4-Pentenoyl chloride can be used in the preparation of an acyclic tripeptide This suggests that it may interact with enzymes, proteins, and other biomolecules in the process of peptide synthesis
Molecular Mechanism
It is known to participate in the synthesis of an acyclic tripeptide , which suggests it may interact with biomolecules and possibly influence enzyme activity or gene expression
准备方法
Synthetic Routes and Reaction Conditions: 4-Pentenoyl chloride can be synthesized through the reaction of 4-pentenoic acid with thionyl chloride. The reaction typically involves the following steps:
- Dissolve 4-pentenoic acid in a suitable solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove the solvent under reduced pressure to obtain 4-pentenoyl chloride as a colorless liquid .
Industrial Production Methods: In an industrial setting, the production of 4-pentenoyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions: 4-Pentenoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The double bond in the pentenoyl group can participate in addition reactions with halogens and hydrogen halides.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to form polymers with specific properties
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Polymers: Formed through polymerization reactions
相似化合物的比较
Valeroyl chloride (Pentanoic acid chloride): Similar structure but lacks the double bond in the pentenoyl group.
4-Pentenoic acid: The parent acid of 4-pentenoyl chloride, used in similar synthetic applications.
4-Pentynoic acid chloride: Contains a triple bond instead of a double bond, leading to different reactivity
Uniqueness: 4-Pentenoyl chloride is unique due to the presence of both an acyl chloride group and a double bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
pent-4-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKQTIKEGOOXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401043 | |
| Record name | 4-Pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39716-58-0 | |
| Record name | 4-Pentenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39716-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039716580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Pentenoyl chloride in the synthesis of dendrimeric polymers, and how does its structure contribute to this function?
A1: 4-Pentenoyl chloride acts as a key building block in the divergent synthesis of poly(ethylene glycol)-block-poly(ester-sulfide) dendrimers [, ]. Its structure is crucial for this role:
- Esterification: The acyl chloride group (-COCl) readily reacts with hydroxyl groups, forming ester linkages. This allows 4-Pentenoyl chloride to react with the hydroxyl groups of both methoxypoly(ethylene glycol) (mPEG) and 3-mercapto-1,2-propanediol, creating the dendritic structure [].
- Alkene Functionality: The terminal alkene group (-CH=CH2) within 4-Pentenoyl chloride provides a site for further modification. This is demonstrated by the functionalization of a generation 3.5 dendrimer with N-acetyl-L-cysteine at the alkene chain ends [].
Q2: Besides dendrimer synthesis, are there other applications of 4-Pentenoyl chloride in polymer chemistry highlighted in the research?
A2: Yes, 4-Pentenoyl chloride serves as a crucial starting material for the synthesis of poly[2-(4-pentenoyloxy)ethyl methacrylate] (PPEM) []. This synthesis involves esterification of poly(2-hydroxyethyl methacrylate) with 4-pentenoyl chloride. The resulting PPEM is a "multimonomer" capable of further polymerization due to the presence of side vinyl groups derived from 4-Pentenoyl chloride [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


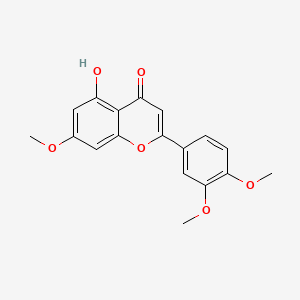
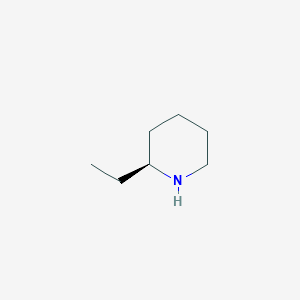
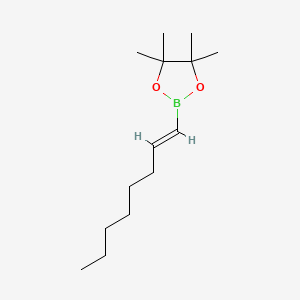
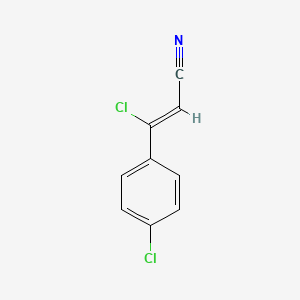
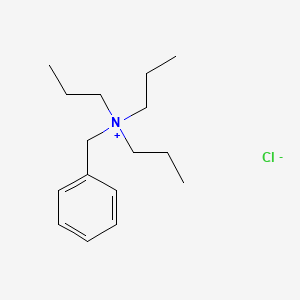
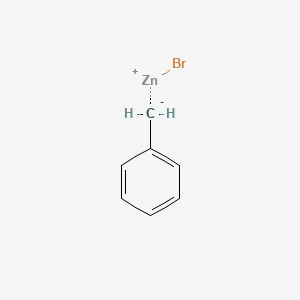
![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
